molecular formula C17H12N2O B3278184 2-Benzoyl-2-benzylmalononitrile CAS No. 6731-55-1

2-Benzoyl-2-benzylmalononitrile

Cat. No.: B3278184
CAS No.: 6731-55-1
M. Wt: 260.29 g/mol
InChI Key: PUVUOVVXYSWWRH-UHFFFAOYSA-N
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Description

2-Benzoyl-2-benzylmalononitrile is an organic compound with the molecular formula C₁₇H₁₂N₂O. It is a derivative of malononitrile and is characterized by the presence of benzoyl and benzyl groups attached to the malononitrile core. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzoyl-2-benzylmalononitrile can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a base catalyst such as Ti-hydrotalcite or Zn-hydrotalcite. The reaction typically proceeds under mild conditions, and the product is obtained as a crystalline solid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Knoevenagel condensation reactions. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-2-benzylmalononitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of benzoic acid derivatives.

  • Reduction: Reduction reactions typically result in the formation of 2-benzylmalononitrile derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted malononitrile derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Benzoyl-2-benzylmalononitrile has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the production of specialty chemicals, perfumery, and as a fluorescence-based assay reagent.

Mechanism of Action

2-Benzoyl-2-benzylmalononitrile is similar to other malononitrile derivatives, such as benzylidenemalononitrile and cyanoacetic acid. its unique structure, with both benzoyl and benzyl groups, sets it apart from these compounds. The presence of these groups enhances its reactivity and makes it more versatile in various applications.

Comparison with Similar Compounds

  • Benzylidenemalononitrile

  • Cyanoacetic acid

  • Malononitrile

  • Benzoyl chloride

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Properties

IUPAC Name

2-benzoyl-2-benzylpropanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c18-12-17(13-19,11-14-7-3-1-4-8-14)16(20)15-9-5-2-6-10-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVUOVVXYSWWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)(C#N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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